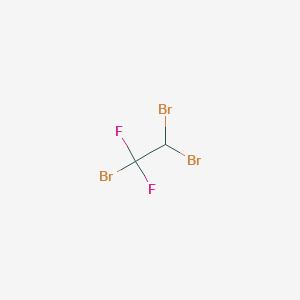

1,2,2-Tribromo-1,1-difluoroethane

Vue d'ensemble

Description

1,2,2-Tribromo-1,1-difluoroethane is a compound with the molecular formula C2HBr3F2 . It has a molecular weight of 302.74 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of two carbon atoms, one hydrogen atom, three bromine atoms, and two fluorine atoms . The InChI string representation of the molecule isInChI=1S/C2HBr3F2/c3-1(4)2(5,6)7/h1H . Physical and Chemical Properties Analysis

This compound has a molecular weight of 302.74 g/mol . Other physical and chemical properties such as its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not explicitly mentioned for this compound in the search results .Applications De Recherche Scientifique

Synthesis of Derivatives

1,2,2-Tribromo-1,1-difluoroethane serves as a precursor for synthesizing various derivatives. An example includes the production of 1-chloro-2,2-difluoroethylene via reductive dechlorination. This method utilizes zero-valent zinc and solvents like methanol and ethanol, offering an industrial-scale production method from 1,2,2-trichloro-1,1-difluoroethane, a waste material from 2,2-dichloro-1,1,1-trifluoroethane production (Wang, Yang, & Xiang, 2013).

Nuclear Magnetic Resonance Spectroscopy Studies

The compound has been studied using nuclear magnetic resonance (NMR) spectroscopy to understand conformational equilibria and rates of interconversion of halogenated ethanes. This research provides insights into the ground-state energies and barriers to interconversion of these compounds (Weigert, Winstead, Garrels, & Roberts, 1970).

Electrosynthesis

This compound is involved in the electrosynthesis of various compounds. For instance, trifluoroethene and difluoroethene can be produced through the electroreduction of 1,1,2-trichloro-1,2,2-trifluoroethane (Cabot, Centelles, Segarra, & Casado, 1997).

Phase Separation

and Chemical ManufacturingThe compound plays a crucial role in phase separation processes in chemical manufacturing. It's used in the production of materials like poly(vinylidene fluoride), and its phase behavior with other chemicals is vital for designing efficient separation processes (Kang & Lee, 1995).

Molecular Structure Analysis

This compound is also significant in studying the molecular structures of related compounds. For example, electron diffraction studies have been conducted to determine the molecular structure of related halogenated ethanes, providing valuable insights into their chemical properties and behavior (Schaick, Geise, Mijlhoff, & Renes, 1973).

Understanding Conformational Behavior

Research has also focused on understanding the conformational behavior of this compound and similar compounds. This includes studies on the gauche effect and its origins in hyperconjugation, crucial for understanding the molecular dynamics and reactivity of these substances (Freitas, Bühl, & O'Hagan, 2012).

Catalytic Reactions

The compound is used in studying catalytic reactions involving chlorofluorocarbons. It helps understand the mechanisms and selectivity of these reactions, crucial for developing environmentally friendly chemical processes (Blanchard, Wendlinger, & Canesson, 1990).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 1,2,2-Tribromo-1,1-difluoroethane . Personal protective equipment and chemical impermeable gloves are recommended. Ensure adequate ventilation and remove all sources of ignition .

Propriétés

IUPAC Name |

1,2,2-tribromo-1,1-difluoroethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr3F2/c3-1(4)2(5,6)7/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEFMZPLMYYHBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr3F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609863 | |

| Record name | 1,2,2-Tribromo-1,1-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677-34-9 | |

| Record name | 1,2,2-Tribromo-1,1-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[Hydroxy(methylamino)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B3356549.png)

![(2Z)-3-(5-Methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3356591.png)

![2-[2-(methylamino)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B3356595.png)

![5-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3356610.png)